molecular formula C11H13NO2 B13303341 2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid

2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13303341
M. Wt: 191.23 g/mol
InChI Key: NWZSZPLNLOKYTM-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . This compound is characterized by a cyclobutane ring substituted with a methyl group and a pyridin-4-yl group, along with a carboxylic acid functional group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the cyclobutane ring . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to scale up the reaction. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The pyridin-4-yl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyridin-4-yl ring.

Scientific Research Applications

2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid include other cyclobutane derivatives and pyridine-containing compounds. Examples include:

  • 1-(Pyridin-4-yl)cyclobutane-1-carboxylic acid
  • 2-Methylcyclobutane-1-carboxylic acid
  • 4-Methylpyridine

Uniqueness

What sets this compound apart is its unique combination of a cyclobutane ring with a pyridin-4-yl group and a carboxylic acid functional group. This structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-methyl-1-pyridin-4-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-8-2-5-11(8,10(13)14)9-3-6-12-7-4-9/h3-4,6-8H,2,5H2,1H3,(H,13,14)

InChI Key

NWZSZPLNLOKYTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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